5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the phenyl group and the carboxylic acid functional group enhances its chemical reactivity and potential for various applications.
Mechanism of Action
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid: (referred to as “oxadiazole” hereafter) interacts with specific molecular targets within the biological system. While the exact targets may vary depending on the specific context (e.g., bacterial, viral, or other), oxadiazoles are known to have anti-infective properties. These compounds have been investigated for their activity against bacteria, viruses, and parasites . The primary targets likely involve enzymes, receptors, or other cellular components crucial for the survival and replication of pathogens.
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it interacts with viral proteins, disrupting their replication processes and providing antiviral effects . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways . It also affects gene expression by upregulating or downregulating the transcription of genes involved in cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to bacterial enzymes, inhibiting their catalytic activity and preventing bacterial growth . It also interacts with viral proteins, blocking their function and inhibiting viral replication . Additionally, this compound can modulate gene expression by binding to transcription factors or DNA, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects such as antibacterial and antiviral activity without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For example, this compound is metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of this compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate the distribution of this compound to various tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of benzohydroxamic acid with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate nitrile oxide, which then cyclizes to form the oxadiazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like carbonyl diimidazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different chemical properties.
1,2,5-Oxadiazole: Known for its high-energy applications.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its biological activities.
Uniqueness
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group and carboxylic acid functional group makes it particularly versatile for various applications .
Properties
IUPAC Name |
5-phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZBUNNSOZSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618270 | |
Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37937-62-5 | |
Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reported crystal structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxamide in understanding the formation of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid?
A1: The research paper elucidates the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide, where 5-Phenyl-1,2,4-oxadiazole-3-carboxamide is identified as a key intermediate []. By determining the crystal structure of this intermediate using X-ray analysis, the researchers were able to confirm its structure and, consequently, deduce the final product of the reaction to be this compound []. This understanding of the reaction pathway and the involved intermediates is crucial for further investigations into potentially synthesizing and utilizing this compound.
Q2: Are there any potential applications of the described synthesis pathway in a broader context?
A2: While the research primarily focuses on the structural confirmation of the intermediate, the described synthesis pathway starting from 3-amino-4-benzoylfurazan and utilizing potassium ethoxide could potentially be explored for its applicability in synthesizing similar heterocyclic compounds []. Further research would be needed to investigate the feasibility and efficiency of this pathway for broader applications in organic synthesis.
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